5-Iodo-2,4,6-trichloroisophthalonitrile

Beschreibung

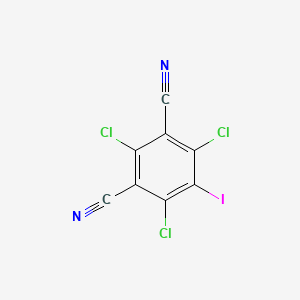

5-Iodo-2,4,6-trichloroisophthalonitrile (CAS: 1246814-99-2) is a halogenated aromatic nitrile characterized by a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and an iodine atom at position 3. This compound is commercially available as a research standard from TRC (Canada), marketed in 25 mg quantities (Product ID: TRC I724750) . Its structural uniqueness lies in the combination of iodine and chlorine substituents, which influence its electronic properties, steric hindrance, and reactivity.

Eigenschaften

IUPAC Name |

2,4,6-trichloro-5-iodobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOIXRLRFIABOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)I)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Iodo-2,4,6-trichloroisophthalonitrile typically involves the iodination and chlorination of isophthalonitrile. The reaction conditions often require the use of iodine and chlorine sources under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with iodine and chlorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Analyse Chemischer Reaktionen

5-Iodo-2,4,6-trichloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the nitrile group.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols, and conditions may involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2,4,6-trichloroisophthalonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in biochemical assays and studies involving protein interactions and modifications.

Medicine: Research into potential therapeutic applications, including its role in drug development and as a diagnostic tool.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Iodo-2,4,6-trichloroisophthalonitrile involves its interaction with molecular targets, such as proteins or enzymes. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or structural modifications .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Halogen Diversity and Reactivity

The compound’s reactivity and applications are influenced by its halogen substituents. Key comparisons include:

3-Chloroisothiazole-4,5-dicarbonitrile (CAS not provided)

- Structure : An isothiazole ring with a chlorine atom at position 3 and two nitrile groups at positions 4 and 4.

- Reactivity: Chlorine in isothiazole derivatives acts as a moderate leaving group, enabling nucleophilic substitutions. Its synthesis from Appel’s salt and malononitrile derivatives is well-documented .

- Applications : Primarily used as intermediates in pharmaceuticals due to the isothiazole scaffold’s bioactivity .

3-Bromoisothiazole-4,5-dicarbonitrile (CAS not provided)

- Structure : Similar to the chloro analog but with bromine at position 3.

- Reactivity : Bromine’s higher polarizability compared to chlorine enhances electrophilic substitution rates. This compound is synthesized via analogous routes using brominated precursors .

- Applications : Valued in agrochemical research for developing herbicides and fungicides .

5-Iodo-2,4,6-trichloroisophthalonitrile

- Structure : A benzene ring with three chlorines and one iodine, offering a unique steric and electronic profile.

- Reactivity : Iodine’s large atomic radius and low bond dissociation energy make it a superior leaving group compared to Cl or Br, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine atoms stabilize the aromatic system via electron withdrawal.

- Applications : Likely employed in materials science (e.g., metal-organic frameworks) and as a synthetic intermediate for iodinated aromatic polymers .

Structural and Functional Differences

| Parameter | This compound | 3-Chloroisothiazole-4,5-dicarbonitrile | 3-Bromoisothiazole-4,5-dicarbonitrile |

|---|---|---|---|

| Core Structure | Benzene ring | Isothiazole ring | Isothiazole ring |

| Halogen Substituents | I, 3Cl | Cl | Br |

| Nitrile Groups | 3 (isophthalonitrile) | 2 | 2 |

| Molecular Weight | Higher (due to I) | Moderate | Higher than Cl analog |

| Primary Applications | Research standards, materials science | Pharmaceuticals | Agrochemicals |

Research and Commercial Relevance

- This compound : As a TRC standard, it is critical for analytical method development and quality control in industrial research . Its iodinated structure may also facilitate radiolabeling studies.

- Isothiazole Derivatives: Their bioactivity drives pharmaceutical innovation, particularly in antimicrobial and anticancer agents .

Biologische Aktivität

5-Iodo-2,4,6-trichloroisophthalonitrile (ITCN) is a synthetic compound belonging to the class of isophthalonitriles, characterized by its halogenated structure. It is primarily noted for its biological activity, particularly in relation to its potential toxicity and environmental impact. This article explores the biological activity of ITCN, including its pharmacological effects, toxicological profiles, and ecological implications.

Chemical Structure and Properties

This compound has a complex halogenated structure that influences its reactivity and interaction with biological systems. The presence of iodine and multiple chlorine atoms contributes to its lipophilicity and potential bioaccumulation in living organisms.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8HCl3N2I |

| Molecular Weight | 307.39 g/mol |

| Solubility | Low solubility in water |

| Log P (octanol-water) | High (indicating lipophilicity) |

Pharmacological Effects

Research indicates that ITCN exhibits significant biological activity, primarily through its interaction with various biochemical pathways. Its structural similarity to other halogenated compounds allows it to interfere with cellular processes.

- Antimicrobial Activity : ITCN has demonstrated efficacy against a range of microbial pathogens. Studies have shown that it disrupts cell membrane integrity and inhibits enzyme activity in bacteria.

- Cytotoxicity : In vitro studies reveal that ITCN induces cytotoxic effects in various cell lines, leading to apoptosis. The mechanism involves the generation of reactive oxygen species (ROS) which cause oxidative stress.

- Endocrine Disruption : Like many halogenated compounds, ITCN has potential endocrine-disrupting properties. It may interfere with hormone signaling pathways, affecting reproductive health in exposed organisms.

Toxicological Profile

The toxicological assessment of ITCN highlights several key concerns:

- Acute Toxicity : The compound exhibits moderate acute toxicity in animal models, with observed effects including lethargy and decreased motor activity.

- Chronic Exposure : Long-term exposure studies indicate possible carcinogenic effects due to DNA damage and mutations induced by oxidative stress.

- Ecotoxicology : ITCN's persistence in the environment raises alarms regarding its accumulation in aquatic systems and potential harm to non-target species.

Case Studies

- Environmental Impact Study : A study conducted on the degradation of ITCN in soil showed that microbial populations could metabolize the compound, albeit slowly. This process results in the formation of less toxic metabolites but raises concerns about the persistence of toxic intermediates.

- Toxicology Assessment in Mammals : In a 90-day feeding trial on rats, subjects exposed to varying concentrations of ITCN exhibited significant weight loss and organ damage, particularly in the liver and kidneys. Histopathological examinations revealed cellular degeneration and necrosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.